[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic ester derivative featuring a carbamoyl group attached to a 2,4,6-trimethylphenyl moiety and an acetate ester linked to a 4-methylphenyl group. This compound’s structure combines steric bulk from the trimethylphenyl group with the reactivity of the carbamoyl and ester functionalities.
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-5-7-17(8-6-13)11-19(23)24-12-18(22)21-20-15(3)9-14(2)10-16(20)4/h5-10H,11-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIYNSDRPPOGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular features, reactivity, and applications.
Structural Analogs
[3-[[(2,4,6-Trimethylphenyl)sulfonylhydrazinylidene]methyl]phenyl]boronic acid Structure: Contains a 2,4,6-trimethylphenyl group linked to a sulfonylhydrazinylidene-boronic acid system. Exact Mass: 346.11585 vs. 346.07674 for the target compound, indicating differences in isotopic composition due to sulfur and boron .
Methyl 2-amino-2-(4-hydroxyphenyl)acetate (CAS 43189-12-4) Structure: Features an amino group and a hydroxylated phenyl ring instead of the trimethylphenyl-carbamoyl group. Reactivity: The amino and hydroxyl groups enhance hydrogen-bonding capacity, making it more hydrophilic than the target compound. This derivative is used in peptide synthesis and pharmaceutical intermediates .
Functional Analogs
Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate (CAS 864685-36-9) Structure: Includes a bromomethyl and chloro-substituted phenoxy group. Reactivity: The bromomethyl group acts as a leaving group, enabling nucleophilic substitution reactions—a contrast to the carbamoyl group’s stability. Applications include agrochemical intermediates .
Methyl [(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate Structure: Contains a thiazolidinone ring and methoxyethyl group. Applications: Thiazolidinones are known for antimicrobial and antidiabetic activity. The target compound lacks this heterocyclic pharmacophore, limiting direct biological comparability .
Table 1: Comparative Data
| Compound Name | Molecular Formula | Key Functional Groups | Exact Mass | Applications/Reactivity |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₃NO₃ | Carbamoyl, ester, trimethylphenyl | 346.07674 | Synthetic intermediates |
| [3-[[(2,4,6-TMP)sulfonylhydrazinylidene]methyl]phenyl]boronic acid | C₁₆H₁₉BN₂O₄S | Sulfonylhydrazine, boronic acid | 346.11585 | Cross-coupling reactions |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C₁₀H₁₁NO₃ | Amino, hydroxyl, ester | 193.07389 | Peptide synthesis |
| Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate | C₁₀H₁₀BrClO₃ | Bromomethyl, chloro, ester | 293.94900* | Agrochemical intermediates |
| Methyl [(2Z)-3-(2-methoxyethyl)-4-oxo-thiazolidin-5-yl]acetate | C₁₅H₁₈N₂O₄S | Thiazolidinone, methoxyethyl | 334.09877 | Antimicrobial agents |
*Calculated mass based on molecular formula.
Key Research Findings
- Steric Effects: The 2,4,6-trimethylphenyl group in the target compound imposes significant steric hindrance, reducing nucleophilic attack at the carbamoyl group compared to less bulky analogs like methyl 2-amino-2-(4-hydroxyphenyl)acetate .
- Solubility : The target compound’s lipophilic trimethylphenyl group likely decreases water solubility relative to hydroxylated or boronic acid-containing analogs, impacting bioavailability in pharmaceutical contexts .
- Thermal Stability : Ester derivatives with electron-withdrawing groups (e.g., bromomethyl in CAS 864685-36-9) exhibit lower thermal stability than the target compound’s carbamoyl-ester system .
Biological Activity
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.38 g/mol
- CAS Number : 200934-71-0
Structural Features
The molecule contains a carbamoyl group attached to a methyl acetate moiety, with a trimethylphenyl substituent. This unique structure may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds with similar structural features often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which [(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate operates are not extensively documented; however, insights can be drawn from related compounds.
- Anti-inflammatory Activity : Compounds containing carbamoyl groups have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may reduce inflammation through similar pathways.
- Antimicrobial Properties : The presence of aromatic rings in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.
Case Studies
- Inhibition of Tumor Growth : A study on structurally similar carbamate derivatives indicated significant inhibition of tumor cell proliferation in vitro. These findings suggest potential applicability in cancer therapeutics.
- Anti-inflammatory Effects : Research involving related compounds demonstrated a marked reduction in inflammatory markers in animal models of arthritis, hinting at possible therapeutic uses for this compound in inflammatory diseases.
Comparative Analysis of Biological Activities
To better understand the potential biological effects of this compound, a comparison with other similar compounds is useful:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Anti-inflammatory | |
| Compound C | Antimicrobial | |
| Target Compound | Potentially similar activities based on structure | N/A |
Future Directions
Further research is warranted to elucidate the specific biological pathways affected by this compound. Potential studies could include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
- Clinical Trials : If preliminary results are promising, advancing to clinical trials could establish therapeutic viability.
Q & A
Basic: What synthetic strategies are recommended for preparing [(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, and how can reaction purity be optimized?
Methodological Answer:
The synthesis typically involves two key steps:
Esterification : React 4-methylphenylacetic acid with methanol or another alcohol via acid-catalyzed Fischer esterification.
Carbamoylation : Introduce the 2,4,6-trimethylphenylcarbamoyl group using carbamoyl chloride derivatives under Schotten-Baumann conditions (e.g., triethylamine as a base in dichloromethane).
Purity Optimization :
- Use column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
- Monitor intermediates via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).
- Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 4-methylphenyl; δ 6.6–6.9 ppm for 2,4,6-trimethylphenyl) and carbamate methyl groups (δ 2.1–2.4 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and carbamate carbonyl (δ ~155 ppm).
- X-ray Crystallography : Resolve stereochemical ambiguities using single-crystal analysis (e.g., monoclinic P21/n space group, similar to ’s Ru complex ).
- HRMS : Validate molecular weight (exact mass ~346.08 g/mol, as per ).
Advanced: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing crystallographic data from analogous carbamates .
- MD Simulations : Assess stability in aqueous vs. lipid membranes (GROMACS/AMBER) by parameterizing partial charges from electrostatic potential surfaces .
Advanced: What methodologies address contradictions in spectroscopic data, such as unexpected carbonyl shifts?
Methodological Answer:
- Cross-Validation : Compare experimental IR (C=O stretches ~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for carbamate) with computed vibrational spectra.
- Solvent Effects : Re-run NMR in deuterated DMSO to detect hydrogen bonding-induced shifts.
- Dynamic NMR : Resolve rotational barriers in carbamate groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
Basic: How is lipophilicity (logP) determined experimentally for this compound?
Methodological Answer:
- HPLC-Based log k : Use a C18 column with isocratic elution (methanol/water, 70:30). Calculate logP from retention time (k) via calibration with standards (e.g., ’s protocol ).
- Shake-Flask Method : Partition between octanol and water, followed by UV-Vis quantification (λmax ~260 nm for aromatic moieties).
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.
Advanced: What strategies resolve synthetic bottlenecks in scaling up carbamate formation?
Methodological Answer:
- Catalytic Optimization : Screen Pd/C or enzyme-based catalysts (e.g., lipases) for greener carbamoylation.
- Flow Chemistry : Use microreactors to enhance mixing and heat transfer during exothermic steps (residence time ~10 min at 60°C) .
Basic: How are potential isomerization or tautomeric forms of this compound analyzed?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between carbamoyl and ester groups to confirm regiochemistry.
- X-ray Diffraction : Resolve tautomeric equilibria by comparing bond lengths (e.g., C=O vs. C–O in carbamate ).
Advanced: What in silico tools predict toxicity or metabolic pathways for this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic clearance and CYP450 interactions.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydrolysis, glucuronidation) with GLORYx .
Basic: How is the compound’s solubility profile determined in polar vs. nonpolar solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
